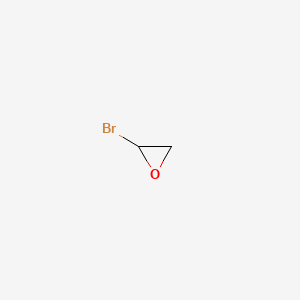
Bromooxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromooxirane, also known as 2-bromooxirane or bromoethylene oxide, is an organic compound with the molecular formula C₂H₃BrO. It is a member of the epoxide family, characterized by a three-membered ring structure containing an oxygen atom. This compound is a versatile compound used in various chemical reactions and industrial applications due to its unique reactivity and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromooxirane can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with hydrogen bromide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the epoxidation of bromoalkenes using oxidizing agents such as dimethyldioxirane (DMDO) .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using catalytic processes. The catalytic oxidation of ethylene by air in the presence of a bromine source is a widely used method. This process ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bromooxirane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bromoacetaldehyde or bromoacetic acid under specific conditions.
Reduction: Reduction of this compound can yield compounds such as bromoethanol.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different substituted oxiranes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be employed in substitution reactions
Major Products Formed
Oxidation: Bromoacetaldehyde, bromoacetic acid.
Reduction: Bromoethanol.
Substitution: Various substituted oxiranes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Bromooxirane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of bromooxirane involves its reactivity as an epoxide. The strained three-membered ring structure makes it highly reactive towards nucleophiles. When this compound encounters a nucleophile, the ring opens, leading to the formation of a new bond. This reactivity is exploited in various chemical reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epichlorohydrin: Another epoxide with a chlorine atom instead of bromine.
Ethylene oxide: The simplest epoxide, used extensively in industrial applications.
Propylene oxide: A larger epoxide with a methyl group attached to the ring
Uniqueness of Bromooxirane
This compound’s uniqueness lies in its bromine atom, which imparts distinct reactivity and properties compared to other epoxides. The presence of bromine allows for specific reactions and applications that are not possible with other epoxides .
Eigenschaften
CAS-Nummer |
37497-56-6 |
|---|---|
Molekularformel |
C2H3BrO |
Molekulargewicht |
122.95 g/mol |
IUPAC-Name |
2-bromooxirane |
InChI |
InChI=1S/C2H3BrO/c3-2-1-4-2/h2H,1H2 |
InChI-Schlüssel |
XOOVDXMNWOFROX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


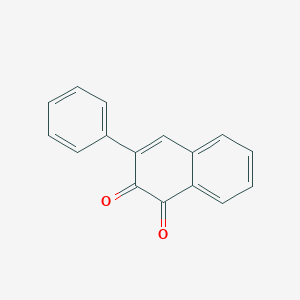
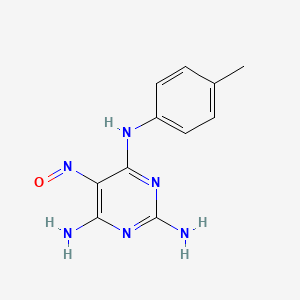
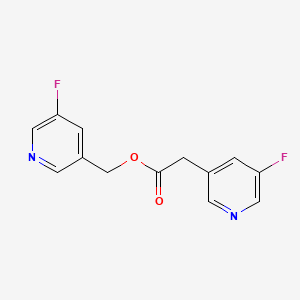
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
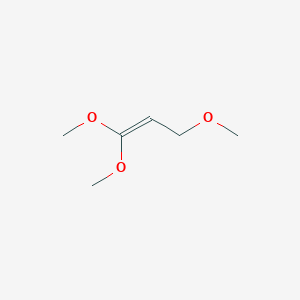
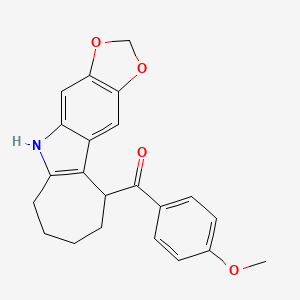
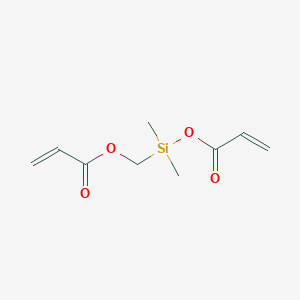
![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
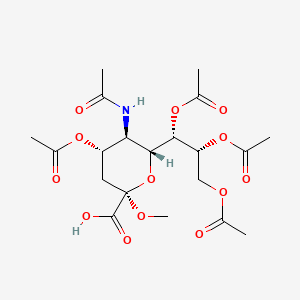
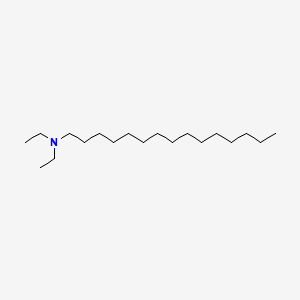
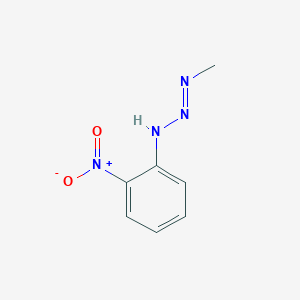
![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
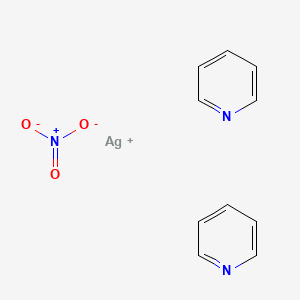
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)
